Sodium;4-ethoxypyrimidin-2-olate
Description
Sodium;4-ethoxypyrimidin-2-olate is a sodium salt derived from the deprotonation of 4-ethoxypyrimidin-2-ol. Its structure features a pyrimidine ring substituted with an ethoxy (-OCH₂CH₃) group at the 4-position and an oxygen atom at the 2-position, stabilized by a sodium counterion. This compound is typically synthesized via base-mediated reactions, where sodium hydroxide reacts with the parent pyrimidine derivative under controlled conditions .
Properties
IUPAC Name |
sodium;4-ethoxypyrimidin-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.Na/c1-2-10-5-3-4-7-6(9)8-5;/h3-4H,2H2,1H3,(H,7,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTATVQTUULKCTH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N2NaO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs include:
2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8): Features a chlorine substituent (electron-withdrawing) and a carboxylic acid group, contrasting with the ethoxy (electron-donating) and sodium salt groups in the target compound. The chlorine enhances electrophilicity, while the carboxylic acid reduces solubility in non-polar media compared to the sodium salt .
N,N-Diethylanilinium 5-(5-chloro-2,4-dinitrophenyl)-2,6-dioxopyrimidin-4-olate : Contains nitro groups (strong electron-withdrawing) and a bulky diethylanilinium counterion. The nitro groups increase reactivity in electrophilic substitutions, while the large cation reduces solubility in aqueous systems compared to sodium salts .
Sodium salts of pyrimidine-2-thiol derivatives : For example, compounds synthesized via reactions with 2-bromoacetic acid and sodium hydroxide. The thiol group (-SH) confers distinct redox properties, whereas the ethoxy group in Sodium;4-ethoxypyrimidin-2-olate enhances steric hindrance and oxidative stability .
Table 1: Substituent Effects on Pyrimidine Derivatives
| Compound | Substituent(s) | Counterion | Key Properties |
|---|---|---|---|
| This compound | 4-ethoxy, 2-olate | Na⁺ | High solubility in water, moderate stability |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 2-Cl, 6-methyl, 4-COOH | H⁺ (acid form) | Low solubility in water, high reactivity |
| N,N-Diethylanilinium pyrimidin-4-olate | 5-Cl, 2,4-dinitro, 2,6-dioxo | Diethylanilinium | Low aqueous solubility, high reactivity |
Physicochemical and Reactivity Profiles
- Solubility : Sodium salts (e.g., this compound) exhibit higher aqueous solubility compared to acid forms (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) or bulky cation salts (e.g., diethylanilinium derivatives) .
- Stability : Electron-donating groups (e.g., ethoxy) enhance aromatic stability, while electron-withdrawing groups (e.g., nitro, chloro) increase susceptibility to nucleophilic attack .
- Applications : Sodium salts are preferred in drug formulation for bioavailability, whereas carboxylic acid derivatives serve as synthetic intermediates.
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